molecular formula C32H31N3O4 B2420971 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1022331-58-3

1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2420971
CAS No.: 1022331-58-3
M. Wt: 521.617
InChI Key: KBXVCJJNUAJKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. It features a unique structure that includes a dihydroisoquinoline moiety, which is known for its biological activity.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O4/c1-37-30-19-24-16-17-33-29(28(24)20-31(30)38-2)18-22-8-10-25(11-9-22)34-32(36)35-26-12-14-27(15-13-26)39-21-23-6-4-3-5-7-23/h3-15,19-20H,16-18,21H2,1-2H3,(H2,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVCJJNUAJKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable phenylmethyl halide to form the intermediate. This intermediate is then reacted with a phenylmethoxyphenyl isocyanate to yield the final urea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts like triflic acid absorbed on silica .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that urea derivatives can inhibit the growth of cancer cells by modulating key cellular pathways involved in proliferation and apoptosis .

Case Study: Antiproliferative Screening

A study involving a series of urea derivatives demonstrated that modifications to the terminal phenyl groups significantly influenced their antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds with specific substitutions showed higher mean percentage inhibition values, suggesting that structural variations can enhance therapeutic efficacy .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression. For example, urea-based compounds have been explored for their ability to modulate protein kinase activity, which is crucial for regulating cell growth and survival . This modulation can lead to reduced tumor growth and improved outcomes in cancer therapy.

Synthesis and Derivative Development

The synthesis of 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has been achieved through various synthetic routes involving multi-step reactions. These methods often focus on optimizing yield and purity while allowing for the introduction of diverse substituents that can enhance biological activity .

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. It is known to bind to sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis. This binding can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
  • 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile

Uniqueness

1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its specific structural features, such as the combination of a dihydroisoquinoline moiety with a phenylmethoxyphenyl group.

Biological Activity

1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzyloxy group and a dihydroisoquinoline moiety, which are critical for its biological interactions. The molecular formula is C₁₉H₁₈N₂O₃.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of various enzymes, including alpha-glucosidase. Inhibition of this enzyme can help manage postprandial hyperglycemia, making it relevant for diabetes management .
  • Modulation of Cellular Pathways : The compound may influence pathways related to cell proliferation and apoptosis. Its structural components facilitate binding to proteins involved in these pathways, potentially leading to therapeutic effects against cancer .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeBiological TargetIC50 Value (µM)Reference
Alpha-glucosidase InhibitionAlpha-glucosidase28.1 ± 2.6
Antioxidant ActivityReactive Oxygen SpeciesNot specified
CytotoxicityCancer Cell LinesVaries

Case Studies

  • Diabetes Management : A study evaluated the effects of the compound on postprandial glucose levels in diabetic models. It demonstrated significant inhibition of alpha-glucosidase, suggesting its utility in controlling blood sugar levels post-meal .
  • Cancer Therapeutics : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has also suggested that derivatives of this compound may provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .

Q & A

Q. What structural features of this compound are critical for its biological activity?

The compound’s activity is influenced by:

  • Urea moiety : Facilitates hydrogen bonding with target proteins, enhancing binding affinity .
  • Aromatic systems : The benzyloxy-phenyl group enhances lipophilicity, improving membrane permeability, while the dihydroisoquinoline core contributes to planar rigidity, aiding in target recognition .
  • Substituents : Methoxy groups on the isoquinoline ring modulate electronic properties and steric interactions, affecting potency against kinases or receptors . Methodological Insight: Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., halogen vs. methoxy) can validate these hypotheses .

Q. What synthetic routes are reported for this compound and its analogs?

Synthesis typically involves:

  • Step 1 : Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via Bischler-Napieralski cyclization .
  • Step 2 : Alkylation of the isoquinoline nitrogen with a benzyl halide derivative .
  • Step 3 : Coupling of the two aromatic fragments via a urea linker using carbodiimide-mediated reactions (e.g., EDCI/HOBt) . Key Considerations: Reaction purity is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of methoxy groups and urea linkage (e.g., ¹H NMR: δ 3.8–4.0 ppm for OCH₃; 13C NMR: ~155 ppm for urea carbonyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~515 Da for C₃₂H₃₁N₃O₅) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst screening : Use Pd/C or nickel catalysts for hydrogenation steps to reduce dihydroisoquinoline intermediates efficiently .
  • Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction kinetics and ease purification .
  • Process monitoring : Implement in-line FTIR to track urea formation in real time, minimizing byproducts . Data-Driven Approach: Design of experiments (DoE) can identify critical parameters (temperature, stoichiometry) for yield maximization .

Q. How to resolve contradictions in reported biological activity data?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s specificity for kinases (e.g., MAPK or PKC isoforms) .
  • Assay standardization : Compare IC₅₀ values across labs using consistent ATP concentrations (e.g., 10 µM for kinase assays) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .

Q. What computational strategies predict this compound’s binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors) to map urea interactions .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the dihydroisoquinoline core in hydrophobic pockets .
  • QSAR modeling : Train models on datasets of urea derivatives to predict substituent effects on activity .

Q. What environmental risks are associated with this compound?

  • Persistence : Analogous dihydroisoquinolines show moderate biodegradability (t½ > 60 days in water), suggesting potential bioaccumulation .
  • Toxicity screening : Use Daphnia magna assays (OECD 202) to estimate EC₅₀ values for aquatic toxicity .
  • Mitigation strategies : Incorporate biodegradable linkers (e.g., ester groups) without compromising activity .

Methodological Tables

Table 1 : Key Synthetic Steps and Yields for Analogous Compounds

StepReaction TypeConditionsYield (%)Reference
1CyclizationPOCl₃, reflux, 6h65–70
2AlkylationK₂CO₃, DMF, 80°C80–85
3Urea couplingEDCI, DCM, rt50–60

Table 2 : Comparative Biological Activity of Structural Analogs

CompoundTarget (IC₅₀, nM)Selectivity Index (vs. Off-Target)Reference
Chlorophenyl analogPKCα: 12 ± 38.5 (vs. PKCβ)
Methoxy-substitutedMAPK1: 8 ± 1.512 (vs. MAPK3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.